molecular formula C14H10ClN3OS2 B10830057 Jak2-IN-6

Jak2-IN-6

Cat. No.: B10830057
M. Wt: 335.8 g/mol
InChI Key: OFSYMZBCAABWIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Jak2-IN-6 is synthesized through a series of chemical reactions involving multiple steps. The synthesis begins with the preparation of the aminothiazole core, followed by the introduction of various substituents to enhance its inhibitory activity. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Jak2-IN-6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to remove specific functional groups or to alter its electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing its inhibitory activity or altering its pharmacokinetic properties .

Scientific Research Applications

Jak2-IN-6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study JAK2-specific pathways and to develop new JAK2 inhibitors with improved properties.

    Biology: Employed in cellular and molecular biology to investigate the role of JAK2 in various signaling pathways and its impact on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for diseases involving aberrant JAK2 activity, such as myeloproliferative disorders, rheumatoid arthritis, and certain cancers.

    Industry: Utilized in the development of new drugs targeting JAK2 and in the optimization of existing therapeutic strategies

Mechanism of Action

Jak2-IN-6 exerts its effects by selectively inhibiting the kinase activity of JAK2. It binds to the ATP-binding site of JAK2, preventing the phosphorylation and activation of downstream signaling molecules in the JAK-STAT pathway. This inhibition disrupts cytokine signaling, leading to reduced cell proliferation and survival in JAK2-dependent cells .

Properties

IUPAC Name

(4-amino-2-anilino-1,3-thiazol-5-yl)-(5-chlorothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c15-10-7-6-9(20-10)11(19)12-13(16)18-14(21-12)17-8-4-2-1-3-5-8/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSYMZBCAABWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(S3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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